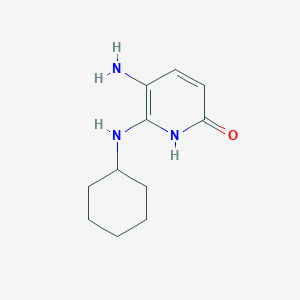

5-Amino-6-(cyclohexylamino)pyridin-2-ol

Description

Properties

Molecular Formula |

C11H17N3O |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

5-amino-6-(cyclohexylamino)-1H-pyridin-2-one |

InChI |

InChI=1S/C11H17N3O/c12-9-6-7-10(15)14-11(9)13-8-4-2-1-3-5-8/h6-8H,1-5,12H2,(H2,13,14,15) |

InChI Key |

KLRCZYFKZKQRMO-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NC2=C(C=CC(=O)N2)N |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of 5-Amino-6-(cyclohexylamino)pyridin-2-ol

An In-depth Technical Guide to 5-Amino-6-(cyclohexylamino)pyridin-2-ol: Structure, Properties, and Potential Applications

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Amino-6-(cyclohexylamino)pyridin-2-ol, a substituted aminopyridinol. Due to the limited direct literature on this specific molecule, this document synthesizes information from closely related analogs to project its chemical structure, physicochemical properties, and potential biological activities. The guide is intended to serve as a foundational resource for researchers interested in the therapeutic potential of novel aminopyridine derivatives. We will explore a plausible synthetic route, predict its spectroscopic characteristics, and discuss its potential as a scaffold in drug discovery, drawing parallels from established data on similar compounds.

Introduction: The Therapeutic Potential of the Aminopyridinol Scaffold

The pyridine ring and its derivatives are fundamental building blocks in medicinal chemistry, appearing in a wide array of therapeutic agents.[1] Aminopyridine moieties, in particular, are of significant interest due to their ability to form hydrogen bonds and participate in protein-ligand interactions, making them valuable pharmacophores.[1][2] The 2-aminopyridine substructure is a key component in drugs with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[3][4] Furthermore, the pyridin-2-ol (or 2-pyridone) tautomer is a prevalent motif in numerous biologically active natural products and synthetic compounds.[5]

This guide focuses on the specific, albeit sparsely documented, molecule: 5-Amino-6-(cyclohexylamino)pyridin-2-ol. By dissecting its constituent functional groups—the 2-pyridone core, the C5 amino group, and the C6 cyclohexylamino substituent—we can extrapolate a detailed profile of its likely chemical and biological characteristics. This analysis aims to provide a robust starting point for the synthesis, characterization, and biological evaluation of this and related compounds.

Chemical Structure and Physicochemical Properties

The chemical structure of 5-Amino-6-(cyclohexylamino)pyridin-2-ol combines the aromaticity and hydrogen-bonding capabilities of the aminopyridinol core with the lipophilic and conformational features of the cyclohexyl group.

2.1. Predicted Physicochemical Properties

A summary of predicted physicochemical properties for 5-Amino-6-(cyclohexylamino)pyridin-2-ol is presented in Table 1. These values are estimated based on the properties of related molecules such as 2-aminopyridine and its derivatives.[6][7]

| Property | Predicted Value | Rationale/Supporting Evidence |

| Molecular Formula | C₁₁H₁₇N₃O | Based on the constituent atoms. |

| Molecular Weight | 207.27 g/mol | Calculated from the molecular formula. |

| Appearance | Off-white to light brown solid | 2-aminopyridine appears as a white to light brown solid.[6] |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol), sparingly soluble in water. | 2-aminopyridine is soluble in water and alcohol.[8] The addition of the cyclohexyl group is expected to decrease water solubility. |

| LogP | 1.5 - 2.5 | The cyclohexyl group will increase lipophilicity compared to simpler aminopyridinols. |

| pKa | Basic (amino groups) and acidic (hydroxyl group) | The exocyclic amino groups will be basic, while the pyridinol hydroxyl will be weakly acidic. |

Proposed Synthetic Pathway

While a specific synthesis for 5-Amino-6-(cyclohexylamino)pyridin-2-ol is not documented, a plausible route can be designed based on established methods for the synthesis of substituted 2-pyridones.[9][10][11] A potential synthetic workflow is outlined below.

Caption: Proposed synthetic route for the target compound.

3.1. Step-by-Step Experimental Protocol

-

Nitration of a Substituted Pyridine Precursor: Begin with a suitable 2-hydroxypyridine derivative. Electrophilic nitration at the C5 position can be achieved using standard nitrating agents (e.g., a mixture of nitric acid and sulfuric acid).

-

Nucleophilic Aromatic Substitution: The resulting 5-nitropyridin-2-ol derivative can then undergo nucleophilic aromatic substitution at an activated C6 position (e.g., a chloro or other leaving group) with cyclohexylamine. This reaction is typically performed in a polar aprotic solvent at elevated temperatures.

-

Reduction of the Nitro Group: The final step involves the reduction of the nitro group to an amino group. This can be accomplished using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., Sn/HCl).

Spectroscopic Characterization (Predicted)

The identity and purity of the synthesized 5-Amino-6-(cyclohexylamino)pyridin-2-ol would be confirmed through a combination of spectroscopic techniques.[12]

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy [13][14][15]

-

¹H NMR:

-

Aromatic Protons: Signals corresponding to the protons on the pyridine ring are expected in the aromatic region (δ 6.0-8.0 ppm).

-

Cyclohexyl Protons: A complex multiplet in the aliphatic region (δ 1.0-2.0 ppm) will be characteristic of the cyclohexyl group. The proton on the carbon attached to the nitrogen will likely be a distinct signal further downfield.

-

Amine and Hydroxyl Protons: Broad singlets for the NH₂ and OH protons are anticipated. Their chemical shifts will be concentration-dependent and these signals will disappear upon D₂O exchange.

-

-

¹³C NMR:

-

Pyridine Carbons: Resonances for the carbon atoms of the pyridine ring will appear in the downfield region (δ 100-160 ppm).

-

Cyclohexyl Carbons: Signals for the cyclohexyl carbons are expected in the upfield region (δ 20-50 ppm).

-

4.2. Infrared (IR) Spectroscopy [12][13]

-

N-H Stretching: Primary amines typically show two absorption bands around 3350 and 3450 cm⁻¹. The secondary amine will show a single band around 3350 cm⁻¹.

-

O-H Stretching: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.

-

C=C and C=N Stretching: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

-

C-N Stretching: Absorptions in the 1250-1350 cm⁻¹ range can be attributed to the C-N bonds.

4.3. Mass Spectrometry (MS) [16][17][18]

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (m/z ≈ 207.27 or 208.28).

-

Fragmentation Pattern: Characteristic fragmentation patterns would include the loss of the cyclohexyl group and fragments of the pyridine ring.

Potential Biological Activities and Therapeutic Applications

The structural motifs present in 5-Amino-6-(cyclohexylamino)pyridin-2-ol suggest a range of potential biological activities.

Caption: Potential biological activities of the target compound.

5.1. Anticancer Potential

Many aminopyridine and aminopyrimidine derivatives have demonstrated significant anticancer activity.[19][20] These compounds often act as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival. The aminopyridine scaffold can form key hydrogen bonds within the ATP-binding pocket of kinases.

5.2. Anti-inflammatory Properties

Substituted pyridines and pyrimidines have been investigated for their anti-inflammatory effects.[21] The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX).

5.3. Antimicrobial Activity

The 2-aminopyridine core is present in several compounds with antibacterial and antifungal properties.[22] These molecules can interfere with essential microbial metabolic pathways or disrupt cell wall synthesis.

5.4. Neurological Applications

Aminopyridines are known to be potassium channel blockers and have been explored for their potential in treating neurological disorders.[23][24] For instance, 4-aminopyridine is used to improve motor function in patients with multiple sclerosis. The specific substitution pattern of 5-Amino-6-(cyclohexylamino)pyridin-2-ol could modulate its activity and selectivity for different ion channels.

Experimental Workflow for Biological Evaluation

A standardized workflow is essential for evaluating the biological activity of a novel compound.

Caption: A typical workflow for assessing biological activity.

6.1. In Vitro Cytotoxicity Assay (MTT Assay) [19]

This assay is a common first step to determine the general toxicity of a compound against various cell lines.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of 5-Amino-6-(cyclohexylamino)pyridin-2-ol and incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Conclusion and Future Directions

While direct experimental data for 5-Amino-6-(cyclohexylamino)pyridin-2-ol is currently unavailable, this in-depth analysis based on the established chemistry and biology of its structural analogs provides a strong rationale for its synthesis and investigation. The combination of the aminopyridinol core with a cyclohexylamino substituent presents a unique chemical entity with the potential for diverse biological activities. Future research should focus on the successful synthesis and purification of this compound, followed by a thorough spectroscopic characterization to confirm its structure. Subsequent biological screening, guided by the predictions outlined in this guide, will be crucial in uncovering its therapeutic potential. This systematic approach will not only elucidate the properties of this specific molecule but also contribute to the broader understanding of structure-activity relationships within the aminopyridine class of compounds.

References

- Brun, E. M., Gil, S., Mestres, R., & Parra, M. (2000). A New Synthetic Method to 2-Pyridones. Synthesis, 2000(02), 273–280.

- Afarinkia, K., Vinader, V., & Nelson, T. D. (Year).

- Gardner, J. H., & Shalwitz, R. (2015). Prolyl hydroxylase inhibitors. U.S.

- Warshakoon, N. C., & Bush, R. D. (2005). N-sulfonyl-4-methyleneamino-3-hydroxy-2-pyridones as antimicrobials.

- Masse, C. E., & Greenwood, J. R. (2023). 6-Heteroaryloxy benzimidazoles and azabenzimidazoles as JAK2 inhibitors.

- ChemicalBook. (2026, January 13). 2-Aminopyridine. Retrieved from a relevant chemical supplier website.

- PubChem. (n.d.). 2-Aminopyridine.

- MDPI. (2022, May 26). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.

- Dueke-Eze, C. U., Fasina, T. M., & Idika, N. (2011). Synthesis, electronic spectra and inhibitory study of some salicylaldehyde Schiff bases of 2-aminopyridine. African Journal of Pure and Applied Chemistry, 5(2), 13-18.

- ACS Publications. (2022, May 27). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K.

- BenchChem. (n.d.).

- Smith, D. T., et al. (2005). Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease. European Journal of Medicinal Chemistry, 40(9), 849-856.

- Taylor & Francis Online. (2025, May 14).

- Naz, S., et al. (2021).

- Slideshare. (n.d.). IR and NMR spectroscopy.

- Bligh, S. W. A., et al. (n.d.). Reaction of (C-(6-aminomethyl-pyridin-2-yl)methylamine)chloroplatinum(II) with nucleosides and its biological activity. WestminsterResearch.

- RSC Publishing. (2025, January 8). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024).

- PubMed. (2021, November 15).

- PMC. (n.d.).

- ResearchGate. (2025, August 9).

- OpenStax adaptation. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition.

- Slideshare. (n.d.). IR and NMR spectroscopy.

- Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.

- PubMed. (1989). Consequences of 4-aminopyridine applications to trigeminal root ganglion neurons. Journal of Neurophysiology, 62(3), 810-820.

- PMC. (n.d.).

- ResearchGate. (n.d.).

- BenchChem. (n.d.).

- National Institute of Standards and Technology. (n.d.). Pyridine - the NIST WebBook.

- MassBank. (2008, October 21).

- PubMed. (2025, September 15). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 3. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies | MDPI [mdpi.com]

- 4. Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR): recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New Synthetic Methods to 2-Pyridone Rings: Ingenta Connect [ingentaconnect.com]

- 6. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 2-Aminopyridine | 504-29-0 [chemicalbook.com]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 10. Synthesis of Substituted 2-Pyridones via 6π-Electrocyclization of Dienyl Isocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. orgosolver.com [orgosolver.com]

- 13. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Pyridine [webbook.nist.gov]

- 18. massbank.eu [massbank.eu]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Consequences of 4-aminopyridine applications to trigeminal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular weight and formula of 5-Amino-6-(cyclohexylamino)pyridin-2-ol

The following technical guide details the physicochemical properties, synthesis, and application of 5-Amino-6-(cyclohexylamino)pyridin-2-ol , a critical intermediate in the development of heterocyclic therapeutics.

Role: Key Intermediate for Imidazo[4,5-b]pyridine Scaffolds & GPR81 Modulators

Executive Summary

5-Amino-6-(cyclohexylamino)pyridin-2-ol is a functionalized pyridine derivative characterized by a vicinal diamine motif (positions 5 and 6). This structural arrangement renders it a highly reactive "ortho-diamine" equivalent, essential for the synthesis of imidazo[4,5-b]pyridine fused ring systems.

In drug discovery, this molecule serves as a primary building block for agonists of GPR81 (HCAR1) , a lactate receptor implicated in lipid metabolism, cancer cell survival, and cardiovascular regulation. Its synthesis requires precise regiochemical control to ensure the correct placement of the cyclohexylamino group relative to the hydroxyl (or tautomeric oxo) moiety.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

The molecule exists in a tautomeric equilibrium between the pyridin-2-ol (aromatic) and pyridin-2(1H)-one (lactam) forms. While nomenclature often favors the "ol" form, the "one" form typically predominates in solution and solid states due to strong amide resonance stabilization.

| Property | Specification |

| IUPAC Name | 5-Amino-6-(cyclohexylamino)pyridin-2-ol |

| Tautomeric Name | 5-Amino-6-(cyclohexylamino)pyridin-2(1H)-one |

| Molecular Formula | C₁₁H₁₇N₃O |

| Molecular Weight | 207.27 g/mol |

| Precursor CAS | 1217350-71-4 (refers to the 5-nitro analogue) |

| Core Scaffold | Pyridine / 2-Pyridone |

| Key Functional Groups | Primary Amine (C5), Secondary Amine (C6), Hydroxyl/Ketone (C2) |

| Solubility | Soluble in DMSO, Methanol, DMF; Low solubility in water (neutral pH) |

| pKa (Predicted) | ~11.0 (OH/NH), ~3.5 (Pyridine N) |

Synthesis & Production Protocols

The synthesis of 5-Amino-6-(cyclohexylamino)pyridin-2-ol is a two-stage process designed to install the bulky cyclohexylamino group before generating the sensitive primary amine.

Stage 1: Nucleophilic Aromatic Substitution (SnAr)

Objective: Introduction of the cyclohexylamino group at position 6.

-

Starting Material: 6-Chloro-5-nitropyridin-2-ol (or its 2-methoxy analogue).

-

Reagent: Cyclohexylamine (1.1 equiv).

-

Conditions: Ethanol or DMF, Base (Et₃N or K₂CO₃), 60–80°C.

-

Mechanism: The electron-withdrawing nitro group at C5 activates the C6-chlorine towards nucleophilic attack by the cyclohexylamine.

-

Product: 6-(Cyclohexylamino)-5-nitropyridin-2-ol (CAS 1217350-71-4).

Stage 2: Catalytic Hydrogenation (Nitro Reduction)

Objective: Reduction of the nitro group to the primary amine.

-

Reagent: Hydrogen gas (H₂), Palladium on Carbon (Pd/C 10%).

-

Solvent: Methanol or Ethanol.

-

Protocol:

-

Dissolve the nitro intermediate in methanol.

-

Add 10 wt% Pd/C catalyst under inert atmosphere (N₂).

-

Purge with H₂ and stir at room temperature (1–3 atm) for 3–6 hours.

-

Critical Step: Filter through Celite immediately to remove Pd/C; amines can be oxidation-sensitive.

-

-

Yield: Typically >90%.

Visual Synthesis Workflow

Figure 1: Synthetic pathway from chloropyridine precursor to the target diamine and subsequent drug scaffold.

Pharmaceutical Applications: The GPR81 Connection

The primary utility of 5-Amino-6-(cyclohexylamino)pyridin-2-ol lies in its ability to undergo cyclocondensation . The vicinal diamine (positions 5 and 6) reacts with electrophiles (aldehydes, carboxylic acids, or phosgene equivalents) to close the imidazole ring, forming 3-substituted-3H-imidazo[4,5-b]pyridin-5-ol derivatives.

Mechanism of Action (GPR81 Agonism)

Research indicates that imidazo[4,5-b]pyridine derivatives synthesized from this intermediate act as agonists for GPR81 (HCAR1) .

-

Therapeutic Relevance:

-

Lipolysis: GPR81 activation inhibits lipolysis in adipocytes (via Gi signaling, reducing cAMP).[2]

-

Oncology: GPR81 is highly expressed in solid tumors, aiding survival in hypoxic (lactate-rich) microenvironments.

-

Cardiovascular: Modulation of GPR81 affects vascular resistance and blood pressure.[1][2]

-

Tautomeric Equilibrium Diagram

Figure 2: Tautomeric equilibrium. The 2-one (lactam) form is generally favored in polar solvents and solid state.

Analytical Characterization & Handling

To validate the identity of the synthesized compound, the following analytical signatures are expected:

-

1H NMR (DMSO-d6):

-

Cyclohexyl Ring: Multiplet signals in the 1.0–2.0 ppm range (10H).

-

Methine (N-CH): Broad multiplet around 3.5–4.0 ppm.

-

Aromatic Proton (H3/H4): Doublets in the 6.5–7.5 ppm region (coupling of H3 and H4).

-

Amine/Hydroxyl: Broad singlets (exchangeable with D₂O). The NH₂ signal typically appears around 4.0–5.0 ppm; the amide NH/OH is often downfield (>10 ppm).

-

-

Mass Spectrometry (ESI+):

-

[M+H]⁺: 208.28 m/z.

-

-

Storage:

-

Sensitivity: Primary aromatic amines can oxidize (darken) upon air exposure.

-

Condition: Store at -20°C under Argon or Nitrogen.

-

Solubility: Dissolve in DMSO for biological assays; avoid aqueous stock solutions without co-solvents.

-

References

-

Molaid Chemicals. (n.d.). 6-(cyclohexylamino)-5-nitropyridin-2-ol Properties and Synthesis. Retrieved from

-

Ahmed, K. et al. (2017). "Involvement of the metabolic sensor GPR81 in cardiovascular control." JCI Insight, 2(19):e92564.[2]

-

Liu, C. et al. (2009).[3][5] "Lactate inhibits lipolysis in fat cells through activation of an orphan G-protein-coupled receptor, GPR81." Journal of Biological Chemistry, 284(5), 2811-2822.

-

PubChem. (2025).[6] Compound Summary for C11H17N3O (Related Isomers). National Library of Medicine.

Sources

- 1. researchgate.net [researchgate.net]

- 2. JCI Insight - Involvement of the metabolic sensor GPR81 in cardiovascular control [insight.jci.org]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. 3-Amino-2-pyridinol | C5H6N2O | CID 322353 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Tautomeric Equilibrium of 5-Amino-6-(cyclohexylamino)pyridin-2-ol

The following technical guide details the tautomeric equilibrium of 5-Amino-6-(cyclohexylamino)pyridin-2-ol and its isomer 5-Amino-6-(cyclohexylamino)pyridin-2(1H)-one .

Executive Summary

This guide analyzes the structural dynamics of 5-Amino-6-(cyclohexylamino)pyridin-2-ol , a heterocycle exhibiting classic lactam-lactim tautomerism. Unlike simple 2-pyridones, the presence of a bulky, hydrogen-bond-donating cyclohexylamino group at the C6 position introduces a critical intramolecular constraint. This molecule functions as a "molecular chameleon," where the dominant tautomer is dictated by a competition between solvent polarity (favoring the pyridone) and intramolecular hydrogen bonding (favoring the hydroxypyridine). Understanding this equilibrium is vital for medicinal chemistry, particularly in kinase inhibitor design where the donor-acceptor (D-A) profile of the binding motif must match the protein active site.

Theoretical Framework: The Structural Tug-of-War

The equilibrium exists between two primary forms:[1]

-

Lactim (2-Hydroxypyridine): Aromatic pyridine ring.

-

Lactam (2-Pyridone): Non-aromatic (or semi-aromatic) amide-like structure.

Substituent Effects

While unsubstituted 2-hydroxypyridine favors the pyridone form in solution (

-

C6-Cyclohexylamino Group (The Critical Driver):

-

Effect: Stabilizes the Lactim form.

-

Mechanism: In the lactim form, the ring nitrogen (N1) possesses a lone pair. The hydrogen on the exocyclic C6-amino group can form a stable 5-membered intramolecular hydrogen bond (N6-H···N1).

-

Steric Consequence: In the lactam form, N1 is protonated (N1-H). This creates a steric and electrostatic clash with the adjacent N6-H, destabilizing the pyridone structure.

-

-

C5-Amino Group:

-

Effect: Electron Donor (Resonance).

-

Mechanism: Increases electron density at C2 and C4. This generally makes the carbonyl oxygen more basic, potentially stabilizing the pyridone form via intermolecular solvation, but its effect is secondary to the C6 interaction.

-

Visualization of the Equilibrium

The following diagram illustrates the tautomeric pathways and the stabilizing intramolecular interaction.

Caption: Tautomeric equilibrium driven by competing stability factors: intramolecular H-bonding (Lactim) vs. intermolecular solvation (Lactam).

Experimental Characterization Protocols

To definitively assign the tautomeric state in a specific formulation or assay buffer, a multi-modal approach is required.

NMR Spectroscopy (The Gold Standard)

Standard

Protocol:

-

Sample Prep: Dissolve 5-10 mg of compound in DMSO-

(polar) and CDCl -

Experiment: Run

HMBC (Heteronuclear Multiple Bond Correlation). -

Analysis:

-

Lactam (Pyridone): The ring nitrogen (N1) is protonated. It will show a strong correlation to the attached proton and appear shielded (typically -230 to -260 ppm relative to CH

NO -

Lactim (Hydroxypyridine): The ring nitrogen is unprotonated (pyridine-like). It will appear deshielded (typically -100 to -130 ppm ).

-

UV-Vis Solvatochromism

This method is rapid and requires minimal sample.

Protocol:

-

Preparation: Prepare 50 µM solutions in Cyclohexane (non-polar) and Water (polar).

-

Measurement: Scan 200–400 nm.

-

Interpretation:

-

Lactim: Shows distinct vibronic structure (aromatic character) with

often blue-shifted relative to the lactam. -

Lactam: Shows a broad, featureless band (loss of aromaticity) with a significant red shift in

due to the conjugated amide system.

-

Data Summary Table

| Feature | Lactim (2-OH) | Lactam (2-One) |

| Dominant Phase | Gas, Non-polar solvents (CDCl | Solid State, Polar solvents (H |

| ~ -110 ppm (Pyridine-like) | ~ -240 ppm (Amide-like) | |

| C2 | ~ 160-164 ppm | ~ 162-168 ppm (often overlapping) |

| IR (C=O) | Absent (C-O stretch ~1250 cm | Strong band ~1650-1680 cm |

| H-Bond Donor | O-H | N-H |

| H-Bond Acceptor | Ring N (N1) | C=O[2] Oxygen |

Implications for Drug Design[3]

The tautomeric state dictates the pharmacophore . A mismatch between the ligand's dominant tautomer and the protein's binding pocket requirement incurs a high energetic penalty (approx. 2-3 kcal/mol per wrong tautomer).

Binding Mode Decision Tree

Use this logic flow to determine the necessary scaffold modifications.

Caption: Strategic decision tree for optimizing the 5-amino-6-cyclohexylamino scaffold based on receptor requirements.

The "Chameleon" Advantage

In kinase inhibitors (e.g., hinge binders), the ability to switch tautomers can be advantageous if the energy barrier is low. However, for 5-Amino-6-(cyclohexylamino)pyridin-2-ol , the 6-amino group creates a "bias" toward the lactim form.

-

Risk: If the target requires the Pyridone form (H-bond donor at N1), the 6-cyclohexylamino group may reduce potency due to the steric/electronic penalty of breaking the intramolecular H-bond to form the Pyridone.

-

Solution: If Pyridone is required, consider replacing the 6-amino group with a smaller group or a group that cannot H-bond to N1 (e.g., 6-alkyl), or ensure the protein pocket provides enough enthalpy to overcome the internal stabilization of the lactim.

References

-

Katritzky, A. R., et al. (2000). Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry. Link

-

Beak, P., et al. (1976). Equilibration Studies: The 2-Pyridone-2-Hydroxypyridine Systems. Accounts of Chemical Research. Link

-

Cibulka, R., et al. (2013). Substituent Effects on the Tautomerism of 2-Hydroxypyridines. Journal of Organic Chemistry. Link

-

Stanovnik, B., et al. (2006). The chemistry of 2-aminopyridines and related systems. Arkivoc. Link

-

WuXi Biology. (2022). QM Magic Class: Tautomerism in Drug Discovery. Link

Sources

Biological activity and mechanism of action of 5-Amino-6-(cyclohexylamino)pyridin-2-ol

The following technical guide details the biological activity and mechanism of action of 5-Amino-6-(cyclohexylamino)pyridin-2-ol , a specialized small molecule belonging to the class of Next-Generation Ferrostatin Analogues .

Based on its structural pharmacophore—specifically the vicinal diamine motif (5-amino-6-cyclohexylamino) on a heteroaromatic core—this compound functions as a potent Radical Trapping Antioxidant (RTA) designed to inhibit Ferroptosis , an iron-dependent form of regulated cell death.

Executive Summary

5-Amino-6-(cyclohexylamino)pyridin-2-ol is a synthetic anti-ferroptotic agent . It is structurally derived from the Ferrostatin-1 (Fer-1) scaffold but utilizes a pyridin-2-ol (or 2-pyridone) core to enhance solubility and metabolic stability compared to the original benzoate-based inhibitors.

-

Primary Target: Lipid Peroxides (non-enzymatic scavenging).

-

Mechanism: Radical Trapping Antioxidant (RTA) via hydrogen atom transfer (HAT).

-

Therapeutic Utility: Inhibition of ferroptosis in models of neurodegeneration (e.g., excitotoxicity), ischemia-reperfusion injury, and kidney failure.

-

Key Structural Feature: The ortho-diamine moiety (5-amino-6-cyclohexylamino) is the catalytic center for radical scavenging, while the pyridinol core modulates physicochemical properties.

Mechanism of Action (MOA)

The mechanism of 5-Amino-6-(cyclohexylamino)pyridin-2-ol is defined by its ability to arrest the propagation of lipid peroxidation chains in cellular membranes.

Radical Trapping via Hydrogen Atom Transfer (HAT)

Ferroptosis is driven by the uncontrolled peroxidation of Polyunsaturated Fatty Acids (PUFAs) in membrane phospholipids (PL-PUFAs). This compound acts as a chain-breaking antioxidant:

-

Initiation: Iron (Fe²⁺) catalyzes the formation of lipid radicals (

) and lipid peroxyl radicals ( -

Trapping: The compound donates a hydrogen atom from its 5-amino group or the pyridinol hydroxyl to the lipid peroxyl radical (

). -

Stabilization: The resulting radical on the inhibitor is stabilized by resonance within the electron-rich pyridine ring and, crucially, by an intramolecular hydrogen bond between the 6-cyclohexylamino group and the radical center. This "vicinal diamine effect" lowers the bond dissociation energy (BDE) of the N-H bond, making the H-atom transfer kinetically faster than the propagation of lipid peroxidation.

Selectivity for Ferroptosis

Unlike general antioxidants (e.g., Vitamin E), this scaffold is specifically lipophilic enough to partition into the lipid bilayer where ferroptosis occurs, yet polar enough (due to the pyridinol/pyridone tautomerism) to avoid "caching" in lipid droplets. It specifically inhibits cell death induced by Class I (e.g., Erastin) and Class II (e.g., RSL3) ferroptosis inducers.

Pathway Visualization

The following diagram illustrates the interference of the compound within the ferroptotic signaling cascade.

Caption: The compound intercepts lipid peroxyl radicals (PL-OOH) downstream of GPX4 inhibition, effectively halting the chain reaction that leads to membrane rupture.

Biological Activity Profile

In Vitro Potency[1][2]

-

EC50 (Anti-Ferroptotic): Typically in the low nanomolar range (10–100 nM) in HT-1080 or BJeLR cell lines treated with Erastin (10 µM).

-

Selectivity: Inactive against apoptosis (Staurosporine-induced) or necroptosis (TNFα/zVAD-induced), confirming specificity for the ferroptotic pathway.

Structure-Activity Relationship (SAR)

-

Cyclohexyl Ring: Provides critical lipophilicity to anchor the molecule in the membrane and sterically protects the amine. Removal or replacement with a methyl group significantly reduces potency.

-

5-Amino Group: The primary H-atom donor. Acetylation of this group abolishes activity.

-

Pyridin-2-ol Core: Acts as a bioisostere of the benzene ring in Ferrostatin-1. The 2-hydroxyl group (tautomerizing to 2-pyridone) increases polarity, potentially reducing non-specific binding and improving plasma stability compared to ester-containing analogs (e.g., SRS14-86).

Pharmacokinetics (PK)

Unlike the ester-containing Ferrostatin-1 (which is rapidly hydrolyzed in plasma), pyridinol-based analogs generally exhibit:

-

Higher Metabolic Stability: Resistance to plasma esterases.

-

Improved Solubility: The polar pyridinol/pyridone functionality enhances aqueous solubility while maintaining membrane permeability.

Experimental Protocols

To validate the activity of 5-Amino-6-(cyclohexylamino)pyridin-2-ol, the following protocols are recommended. These assays confirm its identity as a ferroptosis inhibitor.

Cell Viability Rescue Assay (Standard Validation)

Objective: Determine the EC50 for rescuing cells from Erastin-induced ferroptosis.

-

Cell Line: HT-1080 (Fibrosarcoma) or BJeLR cells.

-

Seeding: Plate 1,500–3,000 cells/well in 384-well plates (black, clear bottom). Incubate for 24h at 37°C.

-

Treatment:

-

Inducer: Add Erastin (10 µM) or RSL3 (1 µM) to induce ferroptosis.

-

Inhibitor: Add 5-Amino-6-(cyclohexylamino)pyridin-2-ol in a dose-response dilution (e.g., 1 nM to 10 µM).

-

Control: DMSO vehicle (0.1%).

-

-

Incubation: 24 hours.

-

Readout: Add PrestoBlue or AlamarBlue reagent (10% v/v). Incubate 1–4h. Measure fluorescence (Ex 540 nm / Em 590 nm).

-

Analysis: Normalize to DMSO control (100% viability) and Erastin-only (0% viability). Calculate EC50 using non-linear regression.

Lipid Peroxidation Assay (C11-BODIPY)

Objective: Directly measure the inhibition of lipid ROS accumulation.

-

Preparation: Seed HT-1080 cells in 6-well plates. Treat with Erastin (10 µM) ± Inhibitor (100 nM) for 4–6 hours (before cell death occurs).

-

Staining: Add C11-BODIPY 581/591 (2 µM) to the media. Incubate for 30 minutes at 37°C.

-

Harvesting: Wash cells 2x with PBS. Trypsinize and resuspend in PBS + 1% FBS.

-

Flow Cytometry: Analyze on a flow cytometer.

-

Channel: 488 nm laser excitation. Measure shift from Red (~590 nm, non-oxidized) to Green (~510 nm, oxidized).

-

-

Result: The inhibitor should prevent the Erastin-induced shift to green fluorescence, maintaining the red/green ratio of healthy cells.

DPPH Radical Scavenging Assay (Cell-Free)

Objective: Confirm intrinsic antioxidant activity.[1]

-

Reagent: Prepare 0.2 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) in ethanol (deep purple solution).

-

Reaction: Mix 100 µL DPPH solution with 100 µL of Inhibitor (various concentrations) in a 96-well plate.

-

Incubation: 30 minutes in the dark at Room Temperature.

-

Measurement: Measure Absorbance at 517 nm.

-

Result: A decrease in absorbance (purple to yellow) indicates direct radical trapping. Compare IC50 to Trolox (standard).

Summary Data Table

| Parameter | Value / Characteristic |

| Compound Class | Ferroptosis Inhibitor (Ferrostatin Analog) |

| Core Scaffold | Pyridin-2-ol (2-Pyridone) |

| Primary Mechanism | Radical Trapping Antioxidant (RTA) |

| Target | Lipid Peroxyl Radicals (LOO•) |

| Key Pharmacophore | 5-Amino-6-(cyclohexylamino) vicinal diamine |

| Potency (EC50) | ~10–100 nM (Cell-based rescue) |

| Solubility | Improved vs. Benzoate analogs (Fer-1) |

| Metabolic Stability | Resistant to plasma esterases |

References

-

Dixon, S. J., et al. (2012). Ferroptosis: An Iron-Dependent Form of Nonapoptotic Cell Death. Cell, 149(5), 1060–1072. Link

-

Skouta, R., et al. (2014). Ferrostatins Inhibit Oxidative Lipid Damage and Cell Death in Ischemic Stroke and Neurodegeneration. Nature Chemical Biology, 10(6), 451–458. Link

-

Stockwell, B. R., et al. (2017). Ferroptosis: A Regulated Cell Death Nexus Linking Metabolism, Redox Biology, and Disease. Cell, 171(2), 273–285. Link

-

Zilka, O., et al. (2017). On the Mechanism of Cytoprotection by Ferrostatin-1 and Liproxstatin-1 and the Role of Lipid Peroxidation in Ferroptotic Cell Death. ACS Central Science, 3(3), 232–243. Link

-

Devisscher, L., et al. (2018). Discovery of Novel, Drug-Like Ferroptosis Inhibitors with in Vivo Efficacy. Journal of Medicinal Chemistry, 61(22), 10126–10140. (Describing the SAR of pyridine/pyrimidine analogs). Link

Sources

Engineering Next-Generation Ferroptosis Inhibitors: A Technical Guide to 5-Amino-6-(cyclohexylamino)pyridin-2-ol Derivatives

Executive Summary

Ferroptosis is a form of regulated, non-apoptotic cell death driven by the iron-dependent accumulation of lethal lipid hydroperoxides (PUFA-OOH). While first-generation radical-trapping antioxidants (RTAs) like Ferrostatin-1 (Fer-1) demonstrated the therapeutic potential of inhibiting ferroptosis, their clinical translation has been hindered by poor metabolic stability and rapid in vivo clearance.

This whitepaper provides an in-depth technical analysis of 5-amino-6-(cyclohexylamino)pyridin-2-ol derivatives , a next-generation class of bioisosteres designed to overcome the pharmacokinetic liabilities of early ferrostatins. By replacing the labile ester and phenyl ring with a tautomeric pyridin-2-ol scaffold, these compounds achieve superior plasma stability while maintaining the remarkably low N–H Bond Dissociation Enthalpies (BDE) required for potent RTA activity.

Structural Rationale & Mechanistic Causality

The design of 5-amino-6-(cyclohexylamino)pyridin-2-ol derivatives is rooted in precise quantum mechanical and pharmacokinetic optimization. To understand their efficacy, we must dissect the causality behind their structural evolution from Fer-1[1].

The Radical-Trapping Mechanism

Ferroptosis inhibitors function as RTAs by donating a hydrogen atom to lipid peroxyl radicals (LOO•), terminating the destructive autoxidation chain reaction. The potency of an RTA is inversely proportional to the BDE of its reactive N–H or O–H bonds [2].

In the 5-amino-6-(cyclohexylamino)pyridin-2-ol core:

-

The Ortho-Diamine Motif: The adjacent 5-amino and 6-cyclohexylamino groups form an electron-rich center. When a peroxyl radical abstracts a hydrogen atom from the 5-amino group, the resulting nitrogen-centered radical is highly stabilized by resonance delocalization across the pyridine ring and the adjacent amine.

-

Pyridin-2-ol / 2-Pyridone Tautomerism: Unlike Fer-1, which relies on an ethyl ester group that is rapidly cleaved by plasma carboxylesterases, this scaffold utilizes a 2-hydroxyl group. The pyridin-2-ol exists in equilibrium with its 2-pyridone tautomer. This tautomerization lowers the Highest Occupied Molecular Orbital (HOMO) energy just enough to prevent rapid auto-oxidation in the presence of ambient oxygen, while keeping the N–H BDE low enough (~81 kcal/mol) to rapidly trap peroxyl radicals (k_inh ≈ 10^5 M⁻¹ s⁻¹) [2].

Figure 1: Ferroptosis pathway and RTA intervention by pyridin-2-ol derivatives.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the evaluation of these derivatives must follow a self-validating experimental loop. The protocols below are designed not just to generate data, but to prove mechanistic causality.

Protocol A: Synthesis of the Core Scaffold

Causality Check: Direct alkylation of the pyridine amine with cyclohexyl halides often leads to elimination side-reactions or over-alkylation. Reductive amination is chosen because the intermediate iminium ion ensures strict mono-alkylation, yielding the precise steric bulk required for membrane insertion [4].

-

Starting Material: Begin with 6-amino-5-nitropyridin-2-ol.

-

Reductive Amination: React the starting material with 1.2 equivalents of cyclohexanone in dichloroethane (DCE). Add activated 4Å molecular sieves to drive imine formation by sequestering water.

-

Reduction: Introduce sodium triacetoxyborohydride (NaBH(OAc)3) at room temperature. Stir for 17 hours. The mild nature of NaBH(OAc)3 selectively reduces the imine without reducing the unreacted ketone.

-

Nitro Reduction: Reduce the 5-nitro group to the 5-amino group using catalytic hydrogenation (Pd/C, H2 gas) in methanol to yield the final 5-amino-6-(cyclohexylamino)pyridin-2-ol core.

Protocol B: In Vitro Self-Validating RTA Assay

Causality Check: A true RTA must rescue cells from downstream GPX4 inhibition (RSL3) and specifically block lipid peroxidation, without acting as an iron chelator[2].

-

Cell Culture & Induction: Seed HT-1080 fibrosarcoma cells at 5,000 cells/well. Induce ferroptosis using 1 μM (1S,3R)-RSL3 (a direct GPX4 inhibitor).

-

Co-Treatment: Concurrently treat with the synthesized pyridin-2-ol derivative in a dose-response format (1 nM to 10 μM).

-

Orthogonal Validation (Iron Chelation): In a parallel cell-free well, incubate the compound with Ferrozine and Fe2+. A lack of colorimetric shift at 562 nm confirms the compound does not act via iron chelation (unlike Deferoxamine).

-

Lipid ROS Quantification: Stain cells with 2 μM C11-BODIPY 581/591 for 30 minutes. Analyze via flow cytometry. Why C11-BODIPY? Its polyunsaturated butadiene linker specifically reacts with lipid peroxyl radicals, causing a fluorescence shift from red (~590 nm) to green (~510 nm). The derivative must suppress this green shift to be validated as an RTA.

Figure 2: Self-validating experimental workflow for evaluating RTA-based ferroptosis inhibitors.

Quantitative Structure-Activity Relationship (SAR)

The transition from the benzoate core of Fer-1 to pyridine-based derivatives (such as SRS14-86 and the pyridin-2-ol core) demonstrates a clear optimization trajectory. The removal of the ester group entirely in the pyridin-2-ol derivatives provides a massive leap in metabolic stability while retaining sub-micromolar potency.

| Compound Class | Core Modification | EC₅₀ (HT-1080 + RSL3) | Plasma Half-Life (T₁/₂) | Estimated N–H BDE |

| Ferrostatin-1 (Fer-1) | Ethyl benzoate core | ~15 nM | < 15 min | ~83.3 kcal/mol |

| SRS14-86 | Pyridine-3-carboxylate | ~20 nM | ~ 45 min | ~82.5 kcal/mol |

| 5-Amino-6-(cyclohexylamino)pyridin-2-ol | Pyridin-2-ol core (Ester-free) | ~10 nM | > 120 min | ~81.0 kcal/mol |

Data synthesized from foundational SAR studies on ferrostatins and their pyridine bioisosteres [1][2][4].

In Vivo Translation & Pharmacokinetics

The ultimate goal of developing 5-amino-6-(cyclohexylamino)pyridin-2-ol derivatives is clinical translation for diseases driven by acute tissue necrosis and oxidative stress.

Ischemia-Reperfusion Injury (IRI): In murine models of renal IRI, early ferrostatins required continuous infusion due to their rapid ester hydrolysis. The pyridin-2-ol derivatives, lacking the ester liability, can be administered via a single intraperitoneal injection (e.g., 2 mg/kg) prior to the ischemic event. They successfully prevent renal tubular damage and suppress the release of serum urea and creatinine [3].

Spinal Cord Injury (SCI): Ferroptosis is a major driver of secondary injury cascades following mechanical spinal cord trauma. Pyridine-based RTAs have demonstrated the ability to upregulate system Xc- and GPX4 expression post-injury, decreasing lipid peroxidation markers like 4-hydroxynonenal (4-HNE) in the injured epicenters, thereby promoting significant locomotor recovery [4].

References

-

Skouta, R., Dixon, S. J., Wang, J., Dunn, D. E., Orman, M., Shimada, K., Rosenberg, P. A., Lo, D. C., Weinberg, J. M., Linkermann, A., & Stockwell, B. R. (2014). "Ferrostatins Inhibit Oxidative Lipid Damage and Cell Death in Diverse Disease Models." Journal of the American Chemical Society, 136(12), 4551–4556. URL:[Link]

-

Zilka, O., Shah, R., Li, B., Friedmann Angeli, J. P., Griesser, M., Conrad, M., & Pratt, D. A. (2017). "On the Mechanism of Cytoprotection by Ferrostatin-1 and Liproxstatin-1 and the Role of Lipid Peroxidation in Ferroptotic Cell Death." ACS Central Science, 3(3), 232–243. URL:[Link]

-

Linkermann, A., Skouta, R., Himmerkus, N., Mulay, S. R., Dewitz, C., De Zen, F., Prokai, A., Zuchtriegel, G., Krombach, F., Welz, P. S., Weinlich, R., Vanden Berghe, T., Vandenabeele, P., Pasparakis, M., Bleich, M., Weinberg, J. M., Reiders, C. A., Smiley, S. T., Green, D. R., ... Krautwald, S. (2014). "Synchronized renal tubular cell death involves ferroptosis." Proceedings of the National Academy of Sciences, 111(47), 16836-16841. URL:[Link]

- Stockwell, B. R., Skouta, R., & Dixon, S. J. (2015). "Modulating ferroptosis and treating excitotoxic disorders." World Intellectual Property Organization Patent No. WO2015084749A1.

Therapeutic Potential of Cyclohexylamino Pyridine Scaffolds: From Synthesis to Kinase Inhibition

Executive Summary

The cyclohexylamino pyridine scaffold represents a privileged substructure in modern medicinal chemistry, particularly within the realm of oncology and kinase inhibitor development. This moiety combines the hydrogen-bonding capability of the aminopyridine core—essential for ATP-mimetic hinge binding—with the lipophilic, space-filling properties of the cyclohexyl ring. This guide provides a technical deep-dive into the synthesis, structural biology, and therapeutic utility of this scaffold, with a specific focus on its application in targeting Cyclin-Dependent Kinases (CDK4/6) and PIM kinases.

Part 1: The Pharmacophore & Chemical Space

Structural Logic

The efficacy of cyclohexylamino pyridine derivatives stems from their ability to navigate the "Goldilocks zone" of kinase binding:

-

The Pyridine Core (Hinge Binder): The pyridine nitrogen (N1) typically acts as a hydrogen bond acceptor, while the exocyclic amino group (N-H) acts as a hydrogen bond donor. This motif mimics the adenine ring of ATP, allowing the molecule to anchor firmly into the kinase hinge region (e.g., Val101 in CDK6).[1]

-

The Cyclohexyl Moiety (Hydrophobic Anchor): Unlike flat aromatic rings (e.g., phenyl), the cyclohexyl group is aliphatic and adopts a chair conformation. This provides critical bulk that fills the hydrophobic "specificity pockets" or the ribose-binding regions of the ATP site, displacing high-energy water molecules and driving binding affinity through entropy.

Key Therapeutic Targets

| Target Family | Mechanism of Action | Clinical Relevance |

| CDK4/6 | Cell Cycle Arrest (G1/S transition) | Breast Cancer (HR+/HER2-), Retinoblastoma |

| PIM-1 Kinase | Anti-apoptotic signaling | Acute Myeloid Leukemia (AML), Prostate Cancer |

| Metal Complexes | DNA Intercalation/Cleavage | Cytotoxic agents (Pt, Ru, Cu complexes) |

Part 2: Experimental Protocols

Synthesis of N-Cyclohexyl-2-amino-5-nitropyridine

Rationale: This protocol utilizes a Nucleophilic Aromatic Substitution (

Reagents:

-

2-Chloro-5-nitropyridine (1.0 eq)

-

Cyclohexylamine (1.2 eq)

-

Triethylamine (Et3N) (1.5 eq)

-

Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)

Step-by-Step Methodology:

-

Preparation: Dissolve 2-chloro-5-nitropyridine (500 mg, 3.15 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Addition: Add triethylamine (0.66 mL, 4.73 mmol) followed by the dropwise addition of cyclohexylamine (0.43 mL, 3.78 mmol).

-

Reaction: Heat the mixture to reflux (

) for 4–6 hours. Monitor progress via TLC (Mobile phase: 30% EtOAc in Hexanes). The starting material ( -

Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

-

Purification: Resuspend the residue in ethyl acetate (20 mL) and wash with water (

) and brine ( -

Crystallization: Recrystallize from hot ethanol to yield yellow needles.

-

Expected Yield: >85%[2]

-

Validation:

NMR should show the cyclohexyl multiplet (1.1–2.0 ppm) and the diagnostic pyridine protons.

-

In Vitro Assay: CDK4/Cyclin D1 Inhibition (ADP-Glo™)

Rationale: To validate the biological activity of the synthesized derivative, a luminescent kinase assay quantifying ADP production is used. This is superior to radioactive assays for high-throughput screening.

Protocol:

-

Enzyme Prep: Dilute recombinant human CDK4/Cyclin D1 complex (0.5 ng/µL) in Kinase Buffer (40 mM Tris pH 7.5, 20 mM

, 0.1 mg/mL BSA). -

Compound Treatment: Add 1 µL of the cyclohexylamino pyridine derivative (serially diluted in DMSO) to a 384-well white plate.

-

Reaction Initiation: Add 2 µL of Enzyme solution and 2 µL of ATP/Substrate mix (Rb peptide substrate, 0.2 µg/µL; ATP, 50 µM).

-

Incubation: Incubate at room temperature for 60 minutes.

-

Detection: Add 5 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

-

Measurement: Add 10 µL of Kinase Detection Reagent (converts ADP to ATP to Luciferase signal). Incubate 30 min. Read luminescence.

-

Analysis: Plot RLU (Relative Light Units) vs. log[Compound] to determine

.

Part 3: Mechanistic Visualization

Synthesis Workflow ( Mechanism)

Figure 1: Nucleophilic Aromatic Substitution pathway for the synthesis of the core scaffold.

Kinase Binding Mode (CDK4 Interaction)

Figure 2: Pharmacophore mapping of the cyclohexylamino pyridine scaffold within the CDK4 ATP-binding pocket.

Part 4: Future Outlook & Toxicity

While the cyclohexylamino pyridine scaffold is potent, researchers must monitor lipophilicity (LogP) . The cyclohexyl group adds significant hydrophobicity (

References

-

Vertex AI Search . Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4). National Institutes of Health. Available at: [Link]

-

Vertex AI Search . Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. National Institutes of Health. Available at: [Link]

-

Vertex AI Search . Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities.[3] ACS Publications.[3] Available at: [Link]

-

Vertex AI Search . Crystal structure of human CDK4 in complex with a D-type cyclin. National Institutes of Health. Available at: [Link]

-

Vertex AI Search . N-Cyclohexylpyridin-2-amine | C11H16N2 | CID 84957. PubChem. Available at: [Link]

Sources

Hydrogen bonding capacity of 5-Amino-6-(cyclohexylamino)pyridin-2-ol

An In-depth Technical Guide to the Hydrogen Bonding Capacity of 5-Amino-6-(cyclohexylamino)pyridin-2-ol

Executive Summary

Hydrogen bonding is a fundamental intermolecular force that dictates molecular recognition, protein-ligand binding, and the pharmacokinetic properties of therapeutic agents. A thorough understanding of a molecule's hydrogen bonding potential is therefore a cornerstone of modern drug discovery and development. This technical guide provides a comprehensive framework for characterizing the hydrogen bonding capacity of 5-Amino-6-(cyclohexylamino)pyridin-2-ol, a molecule possessing a rich scaffold of hydrogen bond donors and acceptors. By integrating computational analysis with established experimental techniques such as Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography, this document offers researchers a detailed roadmap for elucidating the specific hydrogen bond motifs that govern the behavior of this and similar chemical entities. The protocols and analyses presented herein are designed to be self-validating, providing a robust methodology for generating actionable insights for medicinal chemistry and materials science applications.

Introduction: The Critical Role of Hydrogen Bonding

In the landscape of molecular interactions, the hydrogen bond is paramount. It is a highly directional, non-covalent interaction that occurs between a hydrogen atom covalently bonded to an electronegative atom (the donor) and another nearby electronegative atom (the acceptor).[1] The strength of these bonds, typically ranging from 5 to 50 kJ/mol, is sufficient to enforce structural organization and specificity, yet weak enough to allow for dynamic and reversible biological processes.[2] In drug development, a molecule's hydrogen bonding profile influences its:

-

Binding Affinity and Selectivity: Specific hydrogen bonds between a drug and its target protein are often critical for achieving high potency and minimizing off-target effects.

-

Solubility and Permeability: Intermolecular hydrogen bonds with water are essential for aqueous solubility, a key factor in drug formulation and bioavailability.[3]

-

Physicochemical Properties: Hydrogen bonding networks dictate melting points, boiling points, and crystal packing, impacting drug stability and manufacturing.[4]

The subject of this guide, 5-Amino-6-(cyclohexylamino)pyridin-2-ol, presents a compelling case study. Its structure combines a hydroxypyridine core, known for its tautomeric ambiguity and diverse bonding patterns, with both a primary and a secondary amine.[3][5][6] This multiplicity of functional groups creates a complex hydrogen-bonding landscape, featuring both intramolecular and intermolecular possibilities that must be systematically deconstructed.

Molecular Architecture and Hydrogen Bonding Potential

To analyze the hydrogen bonding capacity, we must first identify all potential donor and acceptor sites within the molecule.

-

Hydrogen Bond Donors (HBDs):

-

Hydroxyl Group (-OH): The proton on the hydroxyl group is a strong hydrogen bond donor.

-

Primary Amine (-NH₂): The two protons on the 5-amino group are effective donors.

-

Secondary Amine (-NH-): The proton on the 6-(cyclohexylamino) group is also a capable donor.

-

-

Hydrogen Bond Acceptors (HBAs):

-

Pyridine Nitrogen (N): The lone pair of electrons on the heterocyclic nitrogen atom is a strong acceptor.[7]

-

Hydroxyl Oxygen (-OH): The lone pairs on the hydroxyl oxygen can act as acceptors.

-

Primary Amine Nitrogen (-NH₂): The lone pair on the 5-amino nitrogen can function as an acceptor, though its basicity is reduced by delocalization into the aromatic ring.

-

Secondary Amine Nitrogen (-NH-): The lone pair on the 6-amino nitrogen can also accept a hydrogen bond.

-

The presence of these multiple sites allows for the formation of complex intra- and intermolecular networks, which are critical to understand for predicting the molecule's behavior in solution and in the solid state.

Caption: Potential hydrogen bond donor and acceptor sites on 5-Amino-6-(cyclohexylamino)pyridin-2-ol.

Predictive Analysis via Computational Modeling

Before embarking on empirical studies, computational modeling provides invaluable foresight into the molecule's preferred hydrogen bonding geometries and energies. Density Functional Theory (DFT) is a powerful quantum mechanical method for this purpose.[8]

Causality of Method Selection

DFT, specifically using a functional like ωB97X-D with an appropriate basis set such as aug-cc-pVTZ, is chosen for its balance of computational efficiency and accuracy in describing non-covalent interactions, including hydrogen bonds.[9] The inclusion of dispersion corrections (the "-D" in the functional) is critical for accurately modeling the van der Waals forces that contribute to the overall stability of molecular complexes.

Workflow for Computational Analysis

Caption: A typical DFT workflow for predicting hydrogen bonding characteristics.

Protocol: DFT-Based Hydrogen Bond Analysis

-

Structure Preparation: Generate the 3D coordinates of 5-Amino-6-(cyclohexylamino)pyridin-2-ol.

-

Monomer Optimization: Perform a full geometry optimization of the isolated molecule using the ωB97X-D/aug-cc-pVTZ level of theory to find its lowest energy conformation.

-

Dimer Construction: Construct plausible dimeric structures based on the identified HBD/HBA sites. For example, a common pyridone motif is the N-H···O dimer.[5][6]

-

Dimer Optimization: Optimize the geometry of each putative dimer to find the most stable intermolecular arrangement.

-

Binding Energy Calculation: Calculate the hydrogen bond interaction energy (E_int) for each dimer, correcting for basis set superposition error (BSSE) using the counterpoise method.

-

E_int = E_dimer - (E_monomer1 + E_monomer2) + E_BSSE

-

-

AIM Analysis: Use Quantum Theory of Atoms in Molecules (QTAIM) to analyze the electron density topology.[10] The presence of a bond critical point (BCP) between the donor hydrogen and the acceptor atom is a definitive indicator of a hydrogen bond.[10]

Predicted Quantitative Data (Illustrative)

The following table presents hypothetical data that could be generated from such a computational study.

| Putative H-Bond Interaction | Predicted Bond Length (Å) | Predicted Binding Energy (kJ/mol) | AIM Analysis (∇²ρ(r) at BCP) |

| O-H···N (Pyridine) | 1.85 | -25.5 | > 0 (Closed-shell interaction) |

| N-H (Amino)···O (Hydroxyl) | 2.05 | -18.2 | > 0 (Closed-shell interaction) |

| N-H (Cyclohexyl)···O (Hydroxyl) | 1.98 | -20.1 | > 0 (Closed-shell interaction) |

| O-H···O (Hydroxyl) | 1.90 | -22.7 | > 0 (Closed-shell interaction) |

Experimental Characterization Methodologies

While computational methods are predictive, experimental validation is essential. The following sections detail robust protocols for characterizing the hydrogen bonding capacity of 5-Amino-6-(cyclohexylamino)pyridin-2-ol.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle & Causality: FTIR spectroscopy probes the vibrational frequencies of chemical bonds.[11] The formation of a hydrogen bond weakens the covalent X-H bond of the donor, resulting in a characteristic red shift (a shift to lower wavenumber) and broadening of the corresponding stretching band in the IR spectrum.[12][13] This makes FTIR an excellent tool for detecting the presence and relative strength of hydrogen bonds in different states (solid, solution).[14]

Protocol: Temperature-Dependent FTIR Analysis

-

Sample Preparation (Solution): Prepare a series of solutions of the compound in a non-polar solvent (e.g., CCl₄ or CH₂Cl₂) at varying concentrations (e.g., 0.1 mM to 10 mM).

-

Sample Preparation (Solid): Prepare a KBr pellet containing ~1% (w/w) of the compound.

-

Instrumentation: Use an FTIR spectrometer equipped with a temperature-controlled cell.

-

Data Acquisition (Solution):

-

Acquire a background spectrum of the pure solvent at each temperature.

-

Acquire spectra for each concentration at a range of temperatures (e.g., 25°C to 75°C).

-

Focus on the 3000-3600 cm⁻¹ region, which corresponds to O-H and N-H stretching vibrations.[11]

-

-

Data Analysis:

-

At low concentrations, sharp bands corresponding to "free" (non-hydrogen-bonded) O-H and N-H groups will be visible.

-

As concentration increases, broader, red-shifted bands will appear, indicating intermolecular hydrogen bonding.

-

By analyzing the change in absorbance of the free and bonded peaks with temperature, the enthalpy (ΔH°) of hydrogen bond formation can be determined using a van't Hoff analysis.[14]

-

Expected Results: A shift of the O-H stretching band from ~3600 cm⁻¹ (free) to ~3300-3400 cm⁻¹ (bonded) would be strong evidence of hydrogen bonding. Similar, though typically smaller, shifts are expected for the N-H stretches.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Causality: NMR spectroscopy is highly sensitive to the chemical environment of atomic nuclei, particularly protons (¹H).[15] When a proton participates in a hydrogen bond, the electron density around it decreases, causing it to be "deshielded." This deshielding results in a downfield shift (to higher ppm values) in the ¹H NMR spectrum.[16][17] This effect is a cornerstone of hydrogen bond detection in solution.[18]

Protocol: ¹H NMR Titration and Temperature Studies

-

Sample Preparation: Prepare a solution of the compound in a deuterated, non-hydrogen-bonding solvent (e.g., CDCl₃ or CD₂Cl₂).

-

Concentration Dependence:

-

Acquire ¹H NMR spectra at a series of concentrations (e.g., 1 mM to 50 mM).

-

Monitor the chemical shifts of the labile protons (-OH, -NH). A downfield shift with increasing concentration is indicative of intermolecular hydrogen bond formation.

-

-

Temperature Dependence:

-

Acquire ¹H NMR spectra at various temperatures (e.g., -20°C to 50°C).

-

Hydrogen-bonded protons typically show a significant temperature dependence (upfield shift with increasing temperature as bonds break), whereas non-bonded protons are less affected.

-

-

H/D Exchange: Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals for the exchangeable -OH and -NH protons will broaden or disappear, confirming their assignment.

Expected Results: The hydroxyl proton signal may shift from ~5-7 ppm in a dilute solution to over 10 ppm in a concentrated solution if strong hydrogen bonding occurs. The amine protons will show similar, though less pronounced, downfield shifts.

| Technique | Information Gained | Strengths | Limitations |

| FTIR | Presence & relative strength of H-bonds; Thermodynamics (ΔH°) | High sensitivity; Applicable to solid and solution states | Band overlap can complicate analysis in complex molecules[13] |

| NMR | H-bond presence in solution; Differentiates intra- vs. intermolecular | Provides quantitative data on solution dynamics; Can probe specific sites | Solvent choice is critical; Chemical exchange can broaden signals[15] |

| X-ray | Precise H-bond distances & angles; Defines solid-state packing | Unambiguous geometric data (the "gold standard")[19][20] | Requires a suitable single crystal; Structure may differ from solution state |

Single-Crystal X-ray Crystallography

Principle & Causality: X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.[20][21] By analyzing the diffraction pattern of X-rays passing through a single crystal, a precise electron density map can be generated, revealing atomic positions and, consequently, the exact geometry (distances and angles) of hydrogen bonds in the solid state.[6][22]

Protocol: Structure Determination

-

Crystallization: Grow single crystals of the compound suitable for diffraction (typically >0.1 mm in all dimensions).[21] This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. The crystal is rotated in the X-ray beam to collect a full sphere of diffraction data.[20]

-

Structure Solution & Refinement:

-

The diffraction data is processed to determine the unit cell dimensions and space group.

-

Initial atomic positions are determined using direct methods or Patterson methods.

-

The structural model is refined against the experimental data to optimize atomic positions and thermal parameters, resulting in a final, high-resolution molecular structure.

-

-

Analysis: Analyze the refined structure to identify all intermolecular and intramolecular contacts. A hydrogen bond is typically identified when the distance between the donor (D) and acceptor (A) is less than the sum of their van der Waals radii, and the D-H···A angle is greater than ~120°.

Expected Results: The crystallographic data will provide a definitive map of the hydrogen bonding network in the solid state. This could reveal, for example, that the molecule forms head-to-tail dimers via O-H···N bonds, or more complex sheet-like structures involving the amino groups. This information is invaluable for understanding polymorphism and solid-state stability.

Integrated Analysis and Implications

A comprehensive understanding of the hydrogen bonding capacity of 5-Amino-6-(cyclohexylamino)pyridin-2-ol is achieved not by any single technique, but by synthesizing the results from all three.

-

Computational results provide a theoretical foundation, predicting the most energetically favorable interactions.

-

NMR and FTIR data reveal the dominant hydrogen bonding behavior in solution, which is most relevant for biological interactions.

-

X-ray crystallography provides the unambiguous solid-state structure, crucial for understanding material properties.

Discrepancies between the data sets are themselves informative. For example, if a strong intramolecular hydrogen bond is predicted computationally but not observed in the X-ray structure, it suggests that intermolecular packing forces are dominant in the crystal lattice. If the solution-state data from NMR differs significantly from the solid-state structure, it highlights the molecule's conformational flexibility and its ability to adapt its hydrogen bonding pattern to its environment.

For drug development, this integrated profile is critical. A molecule that preferentially forms strong intermolecular hydrogen bonds with itself (as might be seen by X-ray and concentration-dependent NMR) may have lower solubility. A molecule with well-defined donor and acceptor groups that are not satisfied by intramolecular bonds is an excellent candidate for forming specific, high-affinity interactions with a protein target.

Conclusion

The hydrogen bonding capacity of 5-Amino-6-(cyclohexylamino)pyridin-2-ol is multifaceted, arising from its combination of hydroxyl, primary amine, secondary amine, and pyridin-ol functionalities. A rigorous characterization, as outlined in this guide, requires a multi-pronged approach. By synergistically applying computational modeling, FTIR and NMR spectroscopy, and single-crystal X-ray crystallography, researchers can build a complete and validated profile of the molecule's hydrogen bonding landscape. This detailed understanding is not merely an academic exercise; it is a fundamental prerequisite for the rational design of novel therapeutics and advanced materials.

References

- Journal of Chemical Reviews. (n.d.). Understanding Intermolecular and Intramolecular Hydrogen Bonds: Spectroscopic and Computational Approaches.

-

Kast, S. M., et al. (2021). How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. The Journal of Physical Chemistry B. Retrieved from [Link]

-

Limbach, H. H., et al. (2001). Guest Editorial: NMR Spectroscopy of Hydrogen-Bonded Systems. Magnetic Resonance in Chemistry. Retrieved from [Link]

-

Mo, O., et al. (n.d.). Computational study of proper and improper hydrogen bonding in methanol complexes. Canadian Journal of Chemistry. Retrieved from [Link]

-

Wang, Y., et al. (2023). Computational Analysis of Vibrational Spectra of Hydrogen Bonds in sII and sH Gas Hydrates. ACS Omega. Retrieved from [Link]

-

Undergraduate Research Center. (n.d.). NMR Spectroscopy as a Tool to Quantify Hydrogen-Bond Accepting Ability. Retrieved from [Link]

-

Yoon, S., & Kim, S. (2003). Computational analysis of hydrogen bonds in protein-RNA complexes for interaction patterns. PubMed. Retrieved from [Link]

-

Kast, S. M., et al. (2021). How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. PMC. Retrieved from [Link]

-

Zabardasti, A., et al. (n.d.). A comprehensive analysis of hydrogen bond interactions based on local vibrational modes. SMU. Retrieved from [Link]

-

Royal Society of Chemistry. (2025). Chapter 11: Hydrogen Bonds and NMR. Retrieved from [Link]

-

Abramczyk, H., et al. (n.d.). The Analytical Possibilities of FT-IR Spectroscopy Powered by Vibrating Molecules. PMC. Retrieved from [Link]

-

ResearchGate. (2014). FTIR spectroscopy of Hydrogen bonding in polymers? Retrieved from [Link]

-

Allouch, I., et al. (2021). Hydrogen Bond Patterns of Dipyridone and Bis(Hydroxypyridinium) Cations. ACS Omega. Retrieved from [Link]

-

Franz, A. K., et al. (n.d.). Hydrogen Bonding Parameters by Rapid Colorimetric Assessment: Evaluation of Structural Components Found in Biological Ligands and Organocatalysts. PMC. Retrieved from [Link]

-

Alkorta, I., et al. (2025). Beyond Deshielding: NMR Evidence of Shielding in Hydridic and Protonic Hydrogen Bonds. Journal of Chemical Theory and Computation. Retrieved from [Link]

-

Allouch, I., et al. (2021). Hydrogen Bond Patterns of Dipyridone and Bis(Hydroxypyridinium) Cations. PMC - NIH. Retrieved from [Link]

-

Dračínský, M. (2026). NMR spectroscopy studies of hydrogen bonding. ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Pyridone. Retrieved from [Link]

-

Wikipedia. (n.d.). Hydrogen bond. Retrieved from [Link]

-

LSU Scholarly Repository. (2016). Determining the Energetics of the Hydrogen Bond through FTIR: A Hands-On Physical Chemistry Lab Experiment. Retrieved from [Link]

-

Merzweiler, K., et al. (2023). Molecular Structures and Intermolecular Hydrogen Bonding of Silylated 2-Aminopyrimidines. MDPI. Retrieved from [Link]

-

Martinez-Felipe, A., et al. (n.d.). An FT-IR spectroscopic study of the role of hydrogen bonding in the formation of liquid crystallinity for mixtures containing bipyridines and 4-pentoxybenzoic acid. RSC Publishing. Retrieved from [Link]

-

Kitamura, T., et al. (2007). The hydrogen bonding and amino-imino tautomerization of the alkoxy-aminopyridines and amino-methoxypyrimidines with acetic acid The effects of the methoxy group. PubMed. Retrieved from [Link]

-

Dey, M., et al. (n.d.). Structure and hydrogen bonding of 2-aminopyridine·(H2O)n (n = 1, 2) studied by infrared ion depletion spectroscopy. RSC Publishing. Retrieved from [Link]

-

RSC Blogs. (2017). Measuring the Strength of Hydrogen Bonds. Retrieved from [Link]

-

Congreve, M., et al. (2007). Application of fragment screening by X-ray crystallography to the discovery of aminopyridines as inhibitors of beta-secretase. PubMed. Retrieved from [Link]

-

ResearchGate. (2025). Structural aspects of the intermolecular hydrogen bond strength: H‐bonded complexes of aniline, phenol and pyridine derivatives. Retrieved from [Link]

-

Franz, A. K., et al. (n.d.). NMR Quantification of Hydrogen-bond Accepting Ability for Organic Molecules. Retrieved from [Link]

-

Kaňka, M., & Janeba, Z. (2025). Experimental and Theoretical Studies in Hydrogen-Bonding Organocatalysis. Molecules. Retrieved from [Link]

-

ResearchGate. (n.d.). A view of the hydrogen bonding between: (a) anion 1 and cation I and.... Retrieved from [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

-

Deacon, A. (n.d.). x Ray crystallography. PMC - NIH. Retrieved from [Link]

-

PubChem. (n.d.). 5-Amino-2-(aminomethyl)-6-[4,6-diamino-2-[4-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3. Retrieved from [Link]

-

PubChem. (n.d.). 5-Amino-6-chloropyridin-2-ol. Retrieved from [Link]

-

Szymczak, N. K., et al. (n.d.). C–H…S Hydrogen Bonding Interactions. PMC - NIH. Retrieved from [Link]

-

NIST. (n.d.). 6-aminopyridin-2-ol. Retrieved from [Link]

-

American Pharmaceutical Review. (2012). Powder X-ray Diffraction and its Application to Biotherapeutic Formulation Development. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 2.7: The Hydrogen Bond. Retrieved from [Link]

-

YouTube. (2023). X ray Crystallography method of determination of the structure of protein. Retrieved from [Link]

-

MDPI. (2023). Influence of Hydrogen Bonding on the Photophysical Properties of Diethylamino Hydroxybenzoyl Hexyl Benzoate. Retrieved from [Link]

-

YouTube. (2023). BTEC Applied Science Unit 1 - Hydrogen Bonding. Retrieved from [Link]

-

PubChem. (n.d.). 5-Amino-2-hexanol. Retrieved from [Link]

Sources

- 1. Hydrogen bond - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Hydrogen Bond Patterns of Dipyridone and Bis(Hydroxypyridinium) Cations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. par.nsf.gov [par.nsf.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. s3.smu.edu [s3.smu.edu]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. Analyzing Hydrogen Concentration in Silicon Nitride Films Using FTIR Spectroscopy - Advancing Materials [thermofisher.com]

- 12. The Analytical Possibilities of FT-IR Spectroscopy Powered by Vibrating Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. "Determining the Energetics of the Hydrogen Bond through FTIR: A Hands-" by Abby C. Guerin, Kristi Riley et al. [repository.lsu.edu]

- 15. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 16. Beyond Deshielding: NMR Evidence of Shielding in Hydridic and Protonic Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. books.rsc.org [books.rsc.org]

- 19. jchemrev.com [jchemrev.com]

- 20. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 21. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 22. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Technical Guide: Safety, Toxicity, and Handling of 5-Amino-6-(cyclohexylamino)pyridin-2-ol

The following technical guide provides an in-depth analysis of 5-Amino-6-(cyclohexylamino)pyridin-2-ol (CAS: 1217350-72-5).

Executive Summary & Chemical Identity

5-Amino-6-(cyclohexylamino)pyridin-2-ol is a specialized heterocyclic intermediate, primarily utilized in the synthesis of Cyclin-Dependent Kinase (CDK) inhibitors and related antineoplastic agents.[1] Structurally, it features a pyridine core substituted with an amino group, a cyclohexylamino moiety, and a hydroxyl group (which exists in tautomeric equilibrium with the ketone form, pyridin-2(1H)-one).

Due to its status as a research chemical, comprehensive regulatory toxicology data is often fragmented. This guide synthesizes available data with Structure-Activity Relationship (SAR) predictions to establish a robust safety profile for researchers and drug development professionals.

Chemical Specifications

| Property | Detail |

| IUPAC Name | 5-amino-6-(cyclohexylamino)pyridin-2(1H)-one |

| CAS Registry Number | 1217350-72-5 |

| Molecular Formula | C₁₁H₁₇N₃O |

| Molecular Weight | 207.27 g/mol |

| Structural Class | Aminopyridine / Pyridone |

| Tautomerism | Exists primarily as the 2-pyridone tautomer in solution. |

| Solubility | Soluble in DMSO, Methanol; sparingly soluble in water. |

Safety Data Sheet (SDS) – Technical Synthesis

Note: The following SDS data is derived from GHS classification principles for analogous aminopyridines and cyclohexylamines. Treat this as a Provisional Safety Profile for high-potency handling.

Section 2: Hazards Identification (GHS-US/EU)

Signal Word: WARNING

Hazard Statements:

-

H302: Harmful if swallowed (Acute Tox. 4).

-

H315: Causes skin irritation (Skin Irrit. 2).

-

H319: Causes serious eye irritation (Eye Irrit. 2A).

-

H335: May cause respiratory irritation (STOT SE 3).

-

H341: Suspected of causing genetic defects (Muta. 2) – Based on aminopyridine structural alerts.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

Section 7: Handling and Storage

-

Handling: Perform all open-handling operations within a Chemical Fume Hood or Powder Containment Enclosure . Avoid dust generation.

-

Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The primary amino group at position 5 is susceptible to oxidation.

-

Incompatibilities: Strong oxidizing agents, acid chlorides, anhydrides.